
L-Tryptophan-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan-15N, also known as Tryptophan-15N or Tryptophane-15N, is an essential amino acid. It serves as a precursor for several important molecules, including serotonin, melatonin, and vitamin B3 (niacin). The “15N” indicates that it contains a stable isotope of nitrogen (15N) instead of the more common nitrogen isotope (14N) .
Preparation Methods
Synthetic Routes:: L-Tryptophan-15N can be synthesized using various methods. One common approach involves the incorporation of 15N-labeled precursors during microbial fermentation. For instance, bacteria or yeast can be cultured in a medium containing 15N-labeled ammonium salts or other nitrogen sources. These organisms then incorporate the labeled nitrogen into L-Tryptophan during their growth .
Industrial Production:: Industrial-scale production of this compound typically relies on fermentation processes. The use of genetically modified microorganisms allows efficient incorporation of the stable isotope. After fermentation, purification steps yield high-purity this compound suitable for research and other applications .
Chemical Reactions Analysis
Reactions:: L-Tryptophan-15N participates in various chemical reactions, including:
Oxidation: It can undergo oxidative transformations, leading to the formation of various oxidation products.
Reduction: Reduction reactions yield derivatives with modified functional groups.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (using H2 and a metal catalyst) are employed.
Substitution: Various reagents, such as halogens (e.g., chlorine or bromine), can lead to substitution reactions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation may yield indole derivatives.
- Reduction can lead to tryptophan derivatives with modified amino groups.
- Substitution reactions may result in halogenated tryptophan derivatives.
Scientific Research Applications
L-Tryptophan-15N finds applications in:
Protein Structure Studies: Researchers use it as a probe in nuclear magnetic resonance (NMR) spectroscopy to study protein structures.
Metabolic Pathway Investigations: By tracking the fate of labeled tryptophan, scientists gain insights into metabolic pathways.
Neurotransmitter Research: Its role in serotonin and melatonin synthesis makes it relevant for neurobiology studies.
Mechanism of Action
The precise mechanism by which L-Tryptophan-15N exerts its effects involves:
Serotonin Synthesis: It serves as a precursor for serotonin, a neurotransmitter involved in mood regulation, sleep, and appetite.
Melatonin Production: L-Tryptophan contributes to melatonin synthesis, influencing circadian rhythms and sleep-wake cycles.
Comparison with Similar Compounds
L-Tryptophan-15N stands out due to its isotopic labeling. Similar compounds include regular L-Tryptophan (without 15N) and other aromatic amino acids like phenylalanine and tyrosine.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1 |
InChI Key |
QIVBCDIJIAJPQS-ZNXOOWLZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
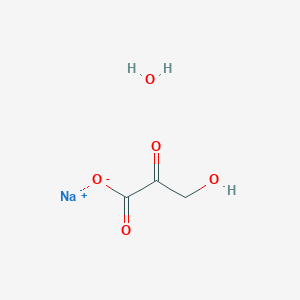
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
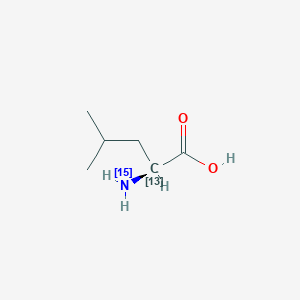
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

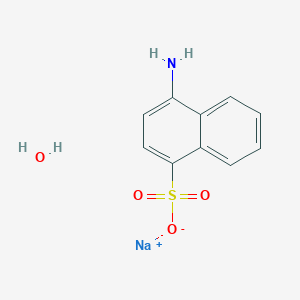
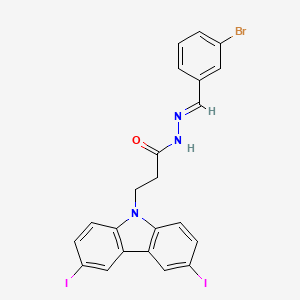
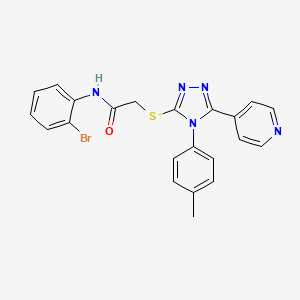
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
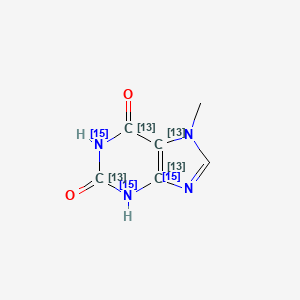
![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)

